molecular formula C24H26N4O3 B2568988 3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890631-73-9

3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2568988
CAS No.: 890631-73-9
M. Wt: 418.497
InChI Key: MPODYFBBTCNTCO-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidin-7-amine class, a scaffold known for its versatility in medicinal chemistry. Its structure comprises:

  • A pyrazolo[1,5-a]pyrimidin-7-amine core with methyl groups at positions 2 and 3.
  • A 3,4-dimethoxyphenyl substituent at position 2.
  • A 4-ethoxyphenyl group attached to the amine at position 5.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-6-31-19-10-8-18(9-11-19)26-22-13-15(2)25-24-23(16(3)27-28(22)24)17-7-12-20(29-4)21(14-17)30-5/h7-14,26H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPODYFBBTCNTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has gained attention for its diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine core. The synthesis typically involves multi-step processes that may utilize microwave-assisted techniques or copper-catalyzed reactions to enhance yield and efficiency. For example, a recent study demonstrated the successful synthesis of various pyrazolo[1,5-a]pyrimidine derivatives using a microwave-assisted approach with yields reaching up to 98% .

Anticancer Properties

The pyrazolo[1,5-a]pyrimidine scaffold has been associated with significant anticancer activity. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:

  • MCF-7 Cell Line : A study reported that certain derivatives exhibited IC50 values as low as 15.3 µM against MCF-7 breast cancer cells .
  • MDA-MB-231 Cell Line : The anticancer activity was also evaluated using the MDA-MB-231 cell line, where several compounds displayed notable growth inhibition compared to controls .
CompoundCell LineIC50 (µM)Reference
This compoundMCF-715.3
Other DerivativesMDA-MB-231Varies

The mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. These compounds have been shown to impact targets such as BRAF(V600E), EGFR, and Aurora-A kinase. Additionally, structure-activity relationship (SAR) studies indicate that substituents on the aromatic rings significantly influence potency and selectivity against cancer cells .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:

  • In Vivo Studies : In animal models, compounds similar to this compound have shown promising results in reducing tumor size and improving survival rates when administered in conjunction with standard chemotherapy agents.
  • Combination Therapies : Research indicates that these compounds may enhance the efficacy of existing anticancer drugs through synergistic effects. For example, combining pyrazolo[1,5-a]pyrimidines with conventional chemotherapeutics has been suggested to improve overall therapeutic outcomes in resistant cancer types .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine exhibit significant anticancer properties. For instance, studies highlight the ability of pyrazolo[1,5-a]pyrimidine derivatives to inhibit specific kinases involved in cancer progression. These compounds have been shown to selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy.

Inhibition of Kinase Activity

The compound has been investigated as a selective inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), which plays a crucial role in the pathogenesis of various diseases, including cancer and viral infections. By inhibiting this kinase, the compound may disrupt cellular pathways that lead to tumor growth and viral replication .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. Its structural components allow it to interact with bacterial membranes or enzymes critical for bacterial survival. Ongoing research aims to elucidate its efficacy against various strains of bacteria and fungi.

Neuroprotective Effects

Recent investigations have proposed that pyrazolo[1,5-a]pyrimidine derivatives may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. This opens avenues for the development of treatments for neurodegenerative diseases.

Materials Science Applications

The unique chemical structure of this compound also lends itself to applications in materials science. Its potential as a building block in the synthesis of novel polymers or nanomaterials is being explored. The incorporation of this compound into polymer matrices may enhance material properties such as thermal stability and mechanical strength.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated selective inhibition of PI4KIIIβ leading to reduced tumor growth in vitro.
Synthesis MethodologyDeveloped efficient synthetic routes for similar pyrazolo compounds with promising biological activities.
Neuroprotective EffectsIdentified potential mechanisms through which pyrazolo derivatives protect against oxidative stress in neuronal cells.

Chemical Reactions Analysis

Key Chemical Reactions

The compound participates in reactions typical of aromatic amines and heterocyclic systems:

Reaction Type Mechanism Conditions/Reagents Outcome
Hydrolysis Aromatic amine hydrolysis under acidic/basic conditionsH₂O/HCl or NaOH, heatFormation of corresponding amide or amine derivatives
Alkylation/Acylation Substitution at the amine group (position 7)Alkyl halides or acylating agents (e.g., acyl chlorides)Derivatives with modified solubility or bioactivity
Suzuki Cross-Coupling Arylation of the pyrazolo-pyrimidine corePd(PPh₃)₄, aryl boronic acid, K₂CO₃, dioxaneIntroduction of aryl substituents (e.g., 3,4-dimethoxyphenyl)
Reductive Amination Conversion of carbonyl groups to aminesIsopropylisocyanate, Pd/C catalyst, H₂Formation of urea derivatives (e.g., compound 40 in )

Reaction Monitoring and Characterization

  • Gas Chromatography (GC) :

    • Used to assess conversion rates and purity during synthesis.

  • High-Performance Liquid Chromatography (HPLC) :

    • Monitors reaction progress and validates product consistency.

  • Spectroscopy :

    • IR and NMR : Provide insights into functional groups (e.g., amine, methoxy) and structural confirmations.

Structural Considerations

The compound’s reactivity stems from:

  • Amine Group :

    • Acts as a nucleophile in alkylation/acylation reactions.

  • Pyrazolo-Pyrimidine Core :

    • Enables aromatic substitution (e.g., Suzuki coupling) and hydrogen bonding in biological systems .

  • Methoxy/Ethoxy Substituents :

    • Enhance solubility and interact with biological targets (e.g., kinases).

Research Findings

  • Synthesis Optimization :

    • Microwave-assisted methods improve reaction times and yields.

  • Structure-Activity Relationships (SAR) :

    • Substituents like methoxy or ethoxy groups at specific positions influence biological activity (e.g., kinase selectivity) .

  • Mechanistic Insights :

    • Crystallographic studies of related compounds reveal steric hindrance in enzyme-binding pockets as a key inhibitory mechanism .

Comparison with Similar Compounds

MPZP (N,N-Bis(2-Methoxyethyl)-3-(4-Methoxy-2-Methylphenyl)-2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-Amine)

  • Structural Differences :
    • MPZP features a 4-methoxy-2-methylphenyl group at position 3 and bis(2-methoxyethyl) substituents on the amine.
    • The target compound replaces these with 3,4-dimethoxyphenyl and 4-ethoxyphenyl groups.
  • Functional Impact: MPZP demonstrates potent CRF1 receptor antagonism (IC₅₀ = 12 nM) and oral bioavailability in preclinical models .

DMP904 and CP 154,526

  • DMP904 (N-(1-Ethylpropyl)-3-(4-Methoxy-2-Methylphenyl)-2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-Amine) has a branched alkyl chain, favoring lipophilicity and brain penetration.
  • CP 154,526 (N-Butyl-N-Ethyl-2,5-Dimethyl-7-(2,4,6-Trimethylphenyl)pyrazolo[1,5-a]pyrimidin-4-Amine) uses a trimethylphenyl group for enhanced receptor affinity.
  • Key Insight : The target compound’s 3,4-dimethoxyphenyl group may offer unique electronic effects compared to DMP904’s methylphenyl or CP 154,526’s trimethylphenyl .

Anti-Mycobacterial Pyrazolo[1,5-a]pyrimidin-7-Amines

Compounds 32–35 and 47–51 (–5) share the pyrazolo[1,5-a]pyrimidin-7-amine core but differ in substituents:

  • Position 3 : 4-Fluorophenyl (32–35) vs. 3,4-dimethoxyphenyl (target).
  • Position 5 : Varied aryl groups (e.g., 4-fluorophenyl, 4-methoxyphenyl).
  • Amine Group : Pyridin-2-ylmethyl derivatives (32–35) vs. 4-ethoxyphenyl (target).

Methoxy/Ethoxy-Substituted Analogs

3-(2-Methoxyphenyl)-N-(4-Methoxyphenyl)-2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-Amine ()

  • Structural Comparison :
    • Position 3: 2-Methoxyphenyl (analog) vs. 3,4-dimethoxyphenyl (target).
    • Amine Group: 4-Methoxyphenyl (analog) vs. 4-ethoxyphenyl (target).
  • Functional Implications: The additional methoxy group in the target compound may increase electron-donating effects, enhancing binding to aromatic receptor pockets.

Data Tables

Table 1. Structural Comparison of Pyrazolo[1,5-a]pyrimidin-7-Amines

Compound Position 3 Substituent Position 5 Substituent Amine Group Key Activity Reference
Target Compound 3,4-Dimethoxyphenyl Methyl 4-Ethoxyphenyl N/A N/A
MPZP 4-Methoxy-2-methylphenyl Methyl Bis(2-methoxyethyl) CRF1 Antagonist (IC₅₀ = 12 nM)
Compound 35 () 4-Fluorophenyl 4-Isopropylphenyl Pyridin-2-ylmethyl Anti-mycobacterial (MIC = 6.25 µg/mL)
Compound 2-Methoxyphenyl Methyl 4-Methoxyphenyl N/A

Table 2. Impact of Substituents on Pharmacokinetic Properties

Substituent Type Example Compound Effect on Properties
3,4-Dimethoxyphenyl Target Compound Enhanced hydrogen bonding, moderate lipophilicity
4-Fluorophenyl Compounds 32–35 Increased electron-withdrawing effects, improved target binding
4-Ethoxyphenyl Target Compound Higher metabolic stability vs. methoxy analogs

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodology :

  • Core Synthesis : Use Suzuki-Miyaura cross-coupling to attach aryl substituents to the pyrazolo[1,5-a]pyrimidine core. For example, react boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) with halogenated pyrazolo-pyrimidine intermediates under Pd catalysis .
  • Amine Functionalization : Introduce the 4-ethoxyaniline moiety via nucleophilic aromatic substitution (e.g., using NaH/DMF conditions) or Buchwald-Hartwig amination for C–N bond formation .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., ethanol/water) to isolate the final compound.

Q. How can structural characterization be rigorously validated for this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm substituent positions using 1H^1H and 13C^{13}C NMR. For instance, methoxy groups (δ ~3.8–4.0 ppm) and pyrimidine protons (δ ~6.5–8.5 ppm) should align with analogous pyrazolo-pyrimidine derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ ion) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and steric effects, as demonstrated for related pyrazolo-pyrimidines .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Enzyme Inhibition : Screen against targets like fatty acid amide hydrolase (FAAH) or corticotropin-releasing factor receptor 1 (CRF1) using fluorescence-based assays (e.g., PF-3845 as a FAAH inhibitor control) .
  • Cell-Based Assays : Test cytotoxicity (MTT assay) and dose-response (IC50_{50}) in neuronal or cancer cell lines, referencing protocols for structurally similar CRF1 antagonists .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy/isopropoxy; vary dimethyl groups) using parallel synthesis .
  • Biological Testing : Compare IC50_{50} values across analogs (Table 1).
Substituent (R1, R2)CRF1 IC50_{50} (nM)FAAH IC50_{50} (nM)
3,4-Dimethoxy, 4-Ethoxy15.2 ± 1.3>10,000
4-Methoxy, 4-Isopropoxy28.7 ± 2.1>10,000
3,4,5-Trimethoxy9.8 ± 0.9850 ± 45
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes in CRF1 or FAAH active sites .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Replicate experiments using identical buffer conditions (e.g., pH 7.4, 1% DMSO) and cell lines (e.g., HEK293-CRF1) .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
  • Orthogonal Assays : Confirm CRF1 antagonism via cAMP inhibition (ELISA) alongside calcium flux assays .

Q. How can pharmacokinetic properties (e.g., bioavailability, brain penetration) be optimized?

  • Methodology :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, amine) to reduce logP while maintaining CRF1 binding (e.g., MPZP analogs with bis-methoxyethyl groups showed improved brain penetration) .
  • In Vivo Testing : Administer compound (IV/PO) in rodent models, collect plasma/brain samples at intervals, and quantify via LC-MS/MS .

Experimental Design & Data Analysis

Q. What in vivo models are appropriate for studying neuropharmacological effects?

  • Methodology :

  • Anxiety Models : Use elevated plus maze or social defeat stress in mice, comparing outcomes to MPZP (a CRF1 antagonist with anxiolytic effects) .
  • Dosing Regimen : Administer 10–30 mg/kg (IP) daily for 7 days, monitor behavioral changes, and validate target engagement via CSF CRF levels .

Q. How should environmental stability and degradation products be analyzed?

  • Methodology :

  • Forced Degradation : Expose compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base), then analyze degradation products via UPLC-QTOF .
  • Ecotoxicology : Assess acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to inform disposal protocols .

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